methyl 1-benzyl-1H-indole-6-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
192997-33-4 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
methyl 1-benzylindole-6-carboxylate |
InChI |
InChI=1S/C17H15NO2/c1-20-17(19)15-8-7-14-9-10-18(16(14)11-15)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
InChI Key |
HFBAKVCPYZHFML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies for Methyl 1 Benzyl 1h Indole 6 Carboxylate
Precursor Synthesis and Initial Functionalization Approaches
The foundation of the synthesis lies in the preparation of appropriately functionalized indole (B1671886) precursors. This typically involves the synthesis of an indole-6-carboxylic acid substrate followed by its esterification to the corresponding methyl ester.
Synthesis of Indole-6-Carboxylic Acid Substrates
The generation of indole-6-carboxylic acid is a critical initial step. One common method involves the hydrolysis of a corresponding ester, such as methyl indole-6-carboxylate. In a typical procedure, the methyl ester is treated with a base like lithium hydroxide (B78521) monohydrate in a mixture of solvents including tetrahydrofuran (B95107), methanol (B129727), and water. The reaction mixture is heated to facilitate the hydrolysis, followed by acidification to precipitate the desired indole-6-carboxylic acid. prepchem.com This method has been shown to produce the acid in high yields, around 95%. prepchem.com
Another versatile approach to 2-aryl-indole-6-carboxylic acids involves a sequence of reactions starting with a nucleophilic aromatic substitution (SNAr) reaction, followed by reductive cyclization and subsequent hydrolysis and decarboxylation. thieme-connect.com This strategy is noted for its operational simplicity and cost-effectiveness, making it suitable for larger-scale production. thieme-connect.com
Esterification Methods for Methyl 1H-Indole-6-Carboxylate
Once indole-6-carboxylic acid is obtained, the next step is its conversion to methyl 1H-indole-6-carboxylate. A widely used and effective method for this transformation is Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive it towards the formation of the ester, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction.
Alternative esterification methods can also be employed. For instance, indole-2-carboxylic acid has been successfully converted to its ethyl ester by first forming an acyl chloride intermediate using thionyl chloride, which is then reacted with ethanol (B145695). nih.gov A similar approach could be adapted for the synthesis of the methyl ester of indole-6-carboxylic acid.
N-Alkylation Methodologies for Benzyl (B1604629) Group Introduction
The final key transformation in the synthesis of the target compound is the introduction of the benzyl group at the N1 position of the indole ring. This is typically achieved through N-alkylation.
Classical N-Alkylation Protocols utilizing Indole-6-Carboxylic Acid and Derivatives
Traditional N-alkylation methods often involve the deprotonation of the indole nitrogen followed by reaction with an alkylating agent.
A common and effective method for the N-alkylation of indoles is the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.org The sodium hydride deprotonates the indole nitrogen to form a highly nucleophilic indole anion. This anion then readily reacts with an alkylating agent, such as benzyl bromide or benzyl chloride, to yield the N-alkylated product. rsc.orggoogle.com This method is known for its high selectivity for N-alkylation over C-alkylation and generally provides excellent yields. rsc.org
| Reactants | Base | Solvent | Alkylating Agent | Product | Yield |
| Indole | Sodium Hydride | DMF/THF | Benzyl Bromide/Chloride | N-Benzylindole | High |
To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique in medicinal chemistry. nih.gov Microwave irradiation can be effectively applied to the N-alkylation of indoles. nih.govresearchgate.net This method can be performed under various conditions, sometimes even without the use of a strong base or metal catalyst, depending on the solvent and substrates. researchgate.net For instance, the N-alkylation of isatin (B1672199) has been successfully achieved using potassium carbonate or cesium carbonate with a few drops of DMF under microwave irradiation, offering significant advantages over conventional heating in terms of reaction time and yield. nih.gov Microwave-assisted synthesis has been utilized for preparing various medicinally relevant indole analogs, highlighting its broad applicability. nih.gov A study on the synthesis of novel benzyl-6-chloro indole carboxylate derivatives also employed microwave irradiation for the N-benzylation step. jbarbiomed.com
| Substrate | Conditions | Product | Advantage |
| Isatin | K2CO3 or Cs2CO3, DMF, Microwave | N-Alkylisatins | Reduced reaction time, increased yield |
| Indoles | Trifluoroacetaldehyde methylhemiacetal, DMSO, Microwave | N-hydroxyalkylated indoles | No strong base or metal catalyst needed |
Transition-Metal-Catalyzed N-Alkylation Strategies
The functionalization of the indole nitrogen through transition-metal catalysis represents a cornerstone in the synthesis of N-substituted indoles. Both palladium and copper complexes have been extensively developed to facilitate this transformation, offering distinct advantages and mechanistic pathways.
Palladium-Catalyzed Approaches
Palladium catalysis has been a powerful tool for C-C and C-N bond formation, including the N-alkylation of indoles. However, a significant challenge in the palladium-catalyzed benzylation of indole scaffolds is controlling the regioselectivity between the N1 and C3 positions. The ambident nucleophilic character of the indole ring means that both N- and C-alkylated products can be formed.
Research has shown that many palladium-catalyzed methods, particularly those employing ligands with large bite angles like DPEphos or Xantphos, preferentially yield the C3-benzylated product. nih.govacs.org These reactions often proceed via a π-benzyl-palladium intermediate that reacts selectively at the more nucleophilic C3 carbon. acs.org
Nevertheless, achieving high N1-regioselectivity is possible by carefully tuning the reaction parameters. The choice of solvent and base is crucial; highly coordinating solvents such as DMF tend to favor the formation of the N-alkylated product. researchgate.net Furthermore, the presence of an electron-withdrawing group on the indole ring, such as the methyl carboxylate at the C6 position, deactivates the ring towards electrophilic attack at C3 and increases the acidity of the N-H proton, thereby favoring N-alkylation. researchgate.net While specific high-yield protocols for the direct palladium-catalyzed N-benzylation of methyl indole-6-carboxylate are not extensively detailed, the general principles suggest that using a polar, coordinating solvent with a suitable base would direct the reaction towards the desired N1-benzylated product.
Table 1: Representative Conditions for Palladium-Catalyzed Indole Alkylation
| Catalyst/Ligand | Base | Solvent | Regioselectivity Outcome | Reference |
|---|---|---|---|---|
| [Pd(allyl)(cod)]BF₄ / DPEphos | BSA | Dioxane | Completely C3-selective | nih.govacs.org |
| [PdCl(π-allyl)]₂ / Phosphine (B1218219) | Potassium Base | DMF | Favors N-alkylation | researchgate.net |
Copper-Catalyzed N-Alkylation
Copper-catalyzed N-alkylation of indoles has emerged as a highly effective and often more economical alternative to palladium-based systems. Modern copper-hydride (CuH) catalysis, in particular, has enabled highly regioselective and enantioselective transformations.
A notable strategy involves a ligand-controlled, regiodivergent approach. nih.govnih.gov In this method, the indole is first activated as an N-(benzoyloxy)indole derivative, effectively turning it into an electrophile. This activated intermediate then reacts with a pronucleophile in the presence of a CuH catalyst. The regioselectivity of the alkylation is controlled by the choice of phosphine ligand. For instance, the use of DTBM-SEGPHOS as a ligand directs the alkylation exclusively to the N1 position, furnishing the N-alkylated indole with excellent regioselectivity (>20:1 N:C3) and in high yields (up to 85%). nih.govnih.gov This method circumvents the inherent C3 nucleophilicity of the neutral indole ring, providing a reliable route to N1-functionalized products.
Table 2: Ligand-Controlled Copper-Catalyzed N-Alkylation of Activated Indoles
| Catalyst System | Ligand | Indole Substrate | Yield | Regioselectivity (N:C3) | Reference |
|---|---|---|---|---|---|
| Cu(OAc)₂ / Silane (B1218182) | DTBM-SEGPHOS | N-(Benzoyloxy)indole | 85% | >20:1 | nih.govnih.gov |
| Cu(OAc)₂ / Silane | Ph-BPE | N-(Benzoyloxy)indole | 71% | >5:1 (C3-selective) | nih.gov |
Metal-Free Reductive N-Alkylation Approaches
To circumvent issues associated with transition metals, such as cost and potential product contamination, metal-free synthetic routes have been developed. A prominent example is the reductive N-alkylation of indoles using aldehydes as the alkylating agent and a silane as the reducing agent. nih.govsci-hub.ru
This method involves the reaction of an indole, such as methyl indole-6-carboxylate, with benzaldehyde (B42025) in the presence of an acid catalyst (e.g., trifluoroacetic acid, TFA) to form an intermediate 3-indolyl carbinol or the corresponding iminium species. This intermediate is then reduced in situ by a hydrosilane, typically triethylsilane (Et₃SiH), to yield the N-benzylated product. The reaction is generally high-yielding and demonstrates excellent N-selectivity for a broad range of substituted indoles, including those bearing electron-withdrawing groups. nih.govsci-hub.ru The operational simplicity and the use of inexpensive, readily available reagents make this a highly attractive and scalable method for preparing methyl 1-benzyl-1H-indole-6-carboxylate.
Table 3: General Conditions for Metal-Free Reductive N-Alkylation
| Aldehyde | Reductant | Catalyst/Solvent | Typical Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | Triethylsilane (Et₃SiH) | TFA / Dichloromethane | High (>85%) | nih.govsci-hub.ru |
Chemoselective N-Alkylation in Microdroplet Environments
A novel and innovative approach to controlling indole alkylation regioselectivity involves the use of microdroplet chemistry. Research has demonstrated a dramatic shift in reaction outcome when moving from conventional bulk solution to aqueous microdroplets. dntb.gov.ua
Specifically, a three-component Mannich-type reaction between an indole, an aldehyde (like benzaldehyde), and an amine, which exclusively yields the C3-alkylated product in bulk solution (often requiring a catalyst), produces the N-alkylated product chemoselectively when conducted in aqueous microdroplets without any catalyst. dntb.gov.ua The unique environment at the air-water interface of the microdroplets is believed to alter the reaction pathway, favoring N-alkylation. While the reported yields are currently moderate (up to 53%), this technique offers perfect N1-regioselectivity and represents a cutting-edge, catalyst-free method for the synthesis of N-alkylated indoles.
Comparative Analysis of Synthetic Routes for this compound
Assessment of Reaction Efficiency and Regioselectivity
The choice of synthetic strategy for this compound is dictated by the desired balance between reaction efficiency (yield) and regioselectivity (N1 vs. C3 alkylation). Each of the discussed methods presents a unique profile.
Palladium-Catalyzed Approaches : These methods can be efficient, but often suffer from poor regioselectivity, with a strong intrinsic preference for C3-alkylation. nih.govacs.org Achieving high N1 selectivity requires careful optimization of ligands, bases, and polar solvents, which can complicate the procedure. For substrates like methyl indole-6-carboxylate, the electron-withdrawing group aids N-selectivity, but competing C3-alkylation remains a potential issue. researchgate.net
Copper-Catalyzed N-Alkylation : Modern copper-catalyzed methods, especially those employing a ligand-controlled strategy with activated indoles, offer a superior solution for regioselectivity. nih.govnih.gov They provide excellent N-selectivity (>20:1) and high yields, making them a robust and reliable option. This approach effectively decouples the regioselectivity challenge from the inherent reactivity of the indole core.
Metal-Free Reductive N-Alkylation : This strategy stands out for its operational simplicity, high yields, and excellent N-regioselectivity. nih.govsci-hub.ru By proceeding through an intermediate that is selectively reduced at the nitrogen, it cleanly avoids C3-alkylation. The absence of a metal catalyst is a significant advantage in terms of cost, sustainability, and purity of the final product.
Microdroplet N-Alkylation : This method provides a unique advantage of absolute N-chemoselectivity without the need for any catalyst. dntb.gov.ua It represents a fundamental shift in controlling reactivity. However, the current limitations in terms of reaction yields (up to 53%) make it less efficient for preparative scale synthesis compared to the metal-free or modern copper-catalyzed routes.
Considerations for Scalability and Practicality in Synthesis
The successful transition of a synthetic route for this compound from a laboratory setting to industrial-scale production necessitates a thorough evaluation of its scalability and practicality. Key factors that must be considered include the cost and availability of starting materials, the safety and environmental impact of the chemical process, the efficiency and robustness of the reactions, and the ease of purification of the final product.
Several methodologies for the N-alkylation of indoles have been reported, each with its own set of advantages and disadvantages concerning scalability. A common laboratory-scale method involves the use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of a benzyl halide (e.g., benzyl bromide or benzyl chloride). rsc.org While this method often provides high yields, the use of sodium hydride on an industrial scale presents significant safety challenges due to its pyrophoric nature and the generation of hydrogen gas. Furthermore, the potential for runaway reactions in a solvent like DMF requires careful thermal management and specialized equipment. rsc.org
A more practical and safer alternative for large-scale production involves the use of milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a suitable solvent. jbarbiomed.com For instance, the synthesis of a related compound, methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate, has been achieved by treating the corresponding indole with benzyl chloride in the presence of cesium carbonate in dry DMF. jbarbiomed.com This approach avoids the hazards associated with sodium hydride and is generally more amenable to industrial settings.
Another scalable option is the use of phase-transfer catalysis (PTC). This technique employs a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the reaction between the indole salt in an aqueous or solid phase and the benzyl halide in an organic phase. PTC often allows for the use of less expensive bases like sodium hydroxide and can simplify the work-up procedure.
A patented method for the N-alkylation of indoles that holds promise for industrial application utilizes a catalytic amount of a base with an alkylating agent like dibenzyl carbonate. google.com Specifically, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for N-benzylation with dibenzyl carbonate offers a mild and efficient route, potentially reducing the formation of byproducts and simplifying purification. google.com This method avoids the use of stoichiometric amounts of strong bases and hazardous alkyl halides. google.com
The choice of the benzylating agent also has implications for scalability. While benzyl bromide is highly reactive, it is also a lachrymator and can be more expensive than benzyl chloride. Therefore, for cost-effectiveness on a large scale, benzyl chloride is often the preferred reagent.
Purification of the final product is another critical consideration. Chromatographic purification, which is common in a laboratory setting, is often impractical and costly for large-scale production. Therefore, the development of a robust crystallization procedure for this compound is essential. This would involve a careful selection of solvents to ensure high purity and yield of the final product.
The following table summarizes the key considerations for different N-benzylation methods for the synthesis of this compound:
| Method | Base | Benzylating Agent | Solvent | Scalability Considerations |
| Strong Base | Sodium Hydride (NaH) | Benzyl Bromide/Chloride | DMF, THF | High yield but significant safety concerns with NaH and potential for thermal runaway. rsc.org |
| Mild Inorganic Base | K₂CO₃, Cs₂CO₃ | Benzyl Bromide/Chloride | DMF, Acetonitrile | Safer than using NaH, more amenable to industrial scale-up. jbarbiomed.com |
| Phase-Transfer Catalysis (PTC) | NaOH, KOH | Benzyl Bromide/Chloride | Biphasic (e.g., Toluene/Water) | Utilizes inexpensive bases, can simplify work-up, and is a well-established industrial technique. |
| Catalytic Base | DABCO (catalytic) | Dibenzyl Carbonate | Toluene, DMF | Mild reaction conditions, avoids stoichiometric strong bases and hazardous halides, potentially high atom economy. google.com |
Reactions at the Indole Core
The indole ring system is inherently electron-rich, making it susceptible to attack by electrophiles, particularly at the C-3 position. Furthermore, modern synthetic methods have enabled the direct functionalization of C-H bonds, expanding the range of possible modifications.
Electrophilic Substitution Reactions (e.g., C-3 Position)
The C-3 position of the indole nucleus in this compound is the most nucleophilic and, therefore, the primary site for electrophilic substitution. The presence of an electron-donating nitrogen atom significantly activates the pyrrole (B145914) ring for such reactions.
One prominent example of this reactivity is the Vilsmeier-Haack reaction for formylation or acylation. While direct studies on this compound are specific, analogous structures demonstrate this principle. For instance, related N-benzyl indole carboxylates can be treated with reagents like oxalyl chloride to introduce an acyl group at the C-3 position. jbarbiomed.com This reaction proceeds through the formation of a reactive electrophile that is readily attacked by the C-3 carbon of the indole.
Another approach for functionalizing the C-3 position is through reactions with isocyanates, catalyzed by a Lewis acid. rsc.org This chemo- and regioselective amidation occurs when the indole attacks the electrophilic carbon of the isocyanate, leading to the formation of a C-3 carboxamide derivative. rsc.org
| Reaction Type | Electrophile/Reagent | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Acylation | Oxalyl Chloride | None | C-3 Acyl Indole | jbarbiomed.com |
| Amidation | Aryl Isocyanate | B(C6F5)3 | C-3 Carboxamide | rsc.org |
C–H Activation and Functionalization (e.g., C3-Benzylation)
Transition metal-catalyzed C–H activation has emerged as a powerful tool for forming carbon-carbon bonds directly, avoiding the need for pre-functionalized substrates. The C-3 position of indoles is a prime candidate for such transformations.
Research on closely related indole-6-carboxylic acids has demonstrated that palladium catalysts can facilitate the C-H activation at the C-3 position for subsequent benzylation. mdpi.com This domino protocol involves the in-situ generation of an (η³-benzyl)palladium(II) complex from a palladium(0) species and a benzyl alcohol. mdpi.com This active complex then activates the C-H bond at the C-3 position of the indole. mdpi.com The resulting intermediate can then react further, for example, with another molecule of benzyl alcohol, to yield a C3-benzylated product. mdpi.com This methodology highlights a modern approach to functionalizing the indole core under relatively mild conditions. mdpi.com
| Reaction Type | Catalyst System | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| C3-Benzylation | Pd(OAc)2 / TPPMS | Benzyl Alcohol | C-3 Benzyl Indole | mdpi.com |
Transformations Involving the Ester Moiety
The methyl carboxylate group at the C-6 position offers a versatile handle for a range of chemical modifications, including hydrolysis, transesterification, and amidation. These reactions allow for the conversion of the ester into other important functional groups.
Hydrolysis to 1-Benzyl-1H-Indole-6-Carboxylic Acid
The most fundamental transformation of the ester moiety is its hydrolysis to the corresponding carboxylic acid. This reaction is typically achieved under basic conditions, for example, by treatment with an aqueous solution of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). acs.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt during acidic workup yields 1-benzyl-1H-indole-6-carboxylic acid. This carboxylic acid is a key intermediate for further functionalization, such as amidation reactions. acs.org
| Reagent | Solvent System | Product | Reference |
|---|---|---|---|
| Lithium Hydroxide (LiOH) | THF/Water | 1-Benzyl-1H-indole-6-carboxylic acid | acs.org |
| Sodium Hydroxide (NaOH) | Methanol/Water | 1-Benzyl-1H-indole-6-carboxylic acid | General Knowledge |
Transesterification Reactions
Transesterification allows for the conversion of the methyl ester into other alkyl esters by reacting it with a different alcohol in the presence of a catalyst. This equilibrium-driven reaction can be catalyzed by either acids or bases. Common catalysts include scandium(III) triflate (Sc(OTf)₃) for reactions in boiling alcohols, or heterogeneous catalysts like silica-supported boric acid, which offers advantages in terms of ease of separation and catalyst recycling. organic-chemistry.orgnih.gov The choice of alcohol determines the nature of the resulting ester (e.g., using ethanol would yield ethyl 1-benzyl-1H-indole-6-carboxylate). To drive the reaction to completion, the new alcohol is often used in large excess, or the released methanol is removed from the reaction mixture.
| Catalyst | Conditions | Product Example (with Ethanol) | Reference |
|---|---|---|---|
| Sc(OTf)3 | Reflux in alcohol | Ethyl 1-benzyl-1H-indole-6-carboxylate | organic-chemistry.org |
| Silica Supported Boric Acid (SiO2–H3BO3) | Solvent-free, heat | Ethyl 1-benzyl-1H-indole-6-carboxylate | nih.gov |
| K2HPO4 | Mild conditions | Ethyl 1-benzyl-1H-indole-6-carboxylate | organic-chemistry.org |
Amidation Reactions
The conversion of the ester to an amide is a crucial transformation in medicinal chemistry. While direct amidation of the methyl ester with an amine is possible, it is often inefficient. A more common and reliable two-step approach involves the initial hydrolysis of the ester to 1-benzyl-1H-indole-6-carboxylic acid, as described in section 3.2.1. acs.org The resulting carboxylic acid is then coupled with a primary or secondary amine using a peptide coupling reagent. researchgate.net Reagent systems such as chlorodiphenylphosphine/iodine/imidazole can be employed to activate the carboxylic acid for nucleophilic attack by the amine, leading to the formation of the corresponding amide under mild conditions. researchgate.net This method provides a versatile route to a wide array of N-substituted 1-benzyl-1H-indole-6-carboxamides.
| Step | Reaction | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Hydrolysis | LiOH or NaOH | 1-Benzyl-1H-indole-6-carboxylic acid | acs.org |
| 2 | Amide Coupling | Amine (R-NH2), Ph2PCl/I2/imidazole | 1-Benzyl-N-(R)-1H-indole-6-carboxamide | researchgate.net |
Redox Reactions of the Indole Carboxylate System
The redox chemistry of this compound is primarily centered around the reactivity of the indole nucleus and the transformations of its ester and benzyl substituents. The indole ring, being electron-rich, is susceptible to oxidation, while the ester group can undergo reduction. The N-benzyl group can also be removed under reductive conditions.
Oxidation Pathways
The oxidation of the indole core is a common transformation, often leading to the formation of oxindoles. Due to the electron-rich nature of the indole system, it is readily oxidized. Simple oxidizing agents such as N-bromosuccinimide can selectively oxidize indole to oxindole. For the target molecule, this compound, the presence of the electron-withdrawing carboxylate group at the 6-position is expected to decrease the electron density of the indole ring, thereby making it less susceptible to oxidation compared to unsubstituted indoles.
While direct oxidation studies on this compound are not extensively documented, related compounds offer insights into potential pathways. For instance, N-benzyl-1H-indole-4-carboxamide can be oxidized by potent agents like potassium permanganate (B83412) or chromium trioxide, which can lead to the formation of carboxylic acids or ketones. smolecule.com This suggests that under strong oxidizing conditions, both the indole ring and the benzyl group of this compound could be potential sites of oxidation. The benzyl group, in particular, could be oxidized at the benzylic position. mdpi.comrsc.org
In the context of related indole derivatives, copper-mediated oxidative coupling reactions have been observed, though these often require specific directing groups and reaction conditions. acs.org For example, N-methoxy-1H-indole-1-carboxamides have been shown to undergo rhodium-catalyzed oxidative annulation reactions. acs.org
Table 1: Examples of Oxidation Reactions on Related Indole Derivatives
| Starting Material | Oxidizing Agent(s) | Product Type | Reference |
|---|---|---|---|
| Indole | N-Bromosuccinimide | Oxindole | smolecule.com |
| N-benzyl-1H-indole-4-carboxamide | Potassium permanganate or chromium trioxide | Carboxylic acids or ketones | smolecule.com |
| N-methoxy-1H-indole-1-carboxamide | Cu(OAc)₂ (as oxidant in Rh(III)-catalyzed reaction) | Indole-fused diazepinone | acs.org |
Reduction Reactions
The reduction of this compound can proceed at two primary sites: the methyl ester group and the N-benzyl group. The indole ring itself can also be reduced to an indoline (B122111) under certain conditions.
The methyl ester at the 6-position can be readily reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comacs.org This is a standard transformation for esters and is expected to proceed efficiently. masterorganicchemistry.comresearchgate.net For example, the reduction of a methyl ester on a benzothiazole (B30560) core to the corresponding benzyl alcohol was achieved using LiAlH₄. acs.org
The N-benzyl group can be removed through catalytic hydrogenation. acs.org This process, often employing a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source like hydrogen gas or ammonium formate, results in the formation of the corresponding N-H indole and toluene. acs.orgnih.govmdma.ch This debenzylation is a common protecting group strategy in organic synthesis. jst.go.jpresearchgate.net
The reduction of the indole ring to an indoline is also a possibility, typically requiring more specific catalytic systems. While LiAlH₄ is primarily effective for the reduction of the ester, catalytic hydrogenation under more forcing conditions or with specific catalysts can lead to the saturation of the C2-C3 double bond of the indole nucleus.
Table 2: Examples of Reduction Reactions on Related Indole and Benzyl Derivatives
| Starting Material Type | Reducing Agent(s)/Catalyst | Transformation | Product Type | Reference |
|---|---|---|---|---|
| Methyl Ester on a Heterocyclic Core | Lithium aluminum hydride (LiAlH₄) | Ester reduction | Primary alcohol | masterorganicchemistry.comacs.org |
| N-Benzylamine Derivatives | Pd/C, H₂ or Ammonium Formate | N-Debenzylation | Primary or secondary amine | acs.orgnih.govmdma.ch |
| Indole-3-carboxylic acid ethyl ester | Lithium aluminum hydride (LiAlH₄) | Ester reduction and hydrogenolysis | Skatole (3-methylindole) | researchgate.net |
Table of Compounds
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 1-Benzyl-1H-Indole-6-Carboxylate and Derivatives
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of 1H-NMR, 13C-NMR, and various two-dimensional NMR spectra allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the atoms within this compound.
Proton Nuclear Magnetic Resonance (1H-NMR)
The 1H-NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals for the indole (B1671886) core protons, the benzyl (B1604629) group protons, and the methyl ester protons.
Based on the analysis of the precursor, methyl 1H-indole-6-carboxylate, and related N-benzylated structures, the following proton chemical shifts are expected. The protons of the benzyl group typically appear as a singlet for the methylene (B1212753) (-CH2-) protons around 5.4-5.6 ppm and a series of multiplets for the five phenyl protons between 7.10 and 7.40 ppm. The protons on the indole ring are observed in the aromatic region, with H-7 appearing as a doublet around 7.60 ppm, H-5 as a doublet of doublets, and H-4 as a doublet. The protons on the pyrrole (B145914) part of the indole ring, H-2 and H-3, are expected to appear as doublets around 7.20 and 6.60 ppm, respectively. The singlet for the methyl ester protons (-OCH3) is anticipated in the upfield region, typically around 3.90 ppm.
Table 1: Predicted 1H-NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~7.20 | d |
| H-3 | ~6.60 | d |
| H-4 | ~7.65 | d |
| H-5 | ~7.75 | dd |
| H-7 | ~8.10 | s |
| N-CH2-Ph | ~5.60 | s |
| Phenyl-H | 7.10-7.40 | m |
| -OCH3 | ~3.90 | s |
Carbon-13 Nuclear Magnetic Resonance (13C-NMR)
The 13C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seventeen distinct carbon signals are expected. The carbonyl carbon of the ester group is the most deshielded, appearing around 168 ppm. The aromatic carbons of the indole and benzyl rings resonate in the range of 100-140 ppm. Specifically, the quaternary carbons C-3a, C-7a, C-6, and the ipso-carbon of the benzyl group are identifiable. The benzylic methylene carbon (-CH2-) signal is typically found around 50 ppm, and the methyl ester carbon (-OCH3) resonates at approximately 52 ppm. nih.gov
Table 2: 13C-NMR Spectral Data for Methyl 1H-indole-6-carboxylate (Precursor) nih.gov
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 126.1 |
| C-3 | 102.6 |
| C-3a | 129.9 |
| C-4 | 120.5 |
| C-5 | 120.3 |
| C-6 | 122.9 |
| C-7 | 113.1 |
| C-7a | 135.2 |
| C=O | 168.2 |
| -OCH3 | 51.7 |
Upon N-benzylation, shifts are expected for the indole carbons, and new signals for the benzyl group (one CH2 and four distinct aromatic CH/C signals) will appear.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ADEQUATE)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed. tetratek.com.tr
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons on the indole ring (e.g., H-4 with H-5) and within the benzyl ring's phenyl group. It would also confirm the coupling between H-2 and H-3 of the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signal for each protonated carbon by correlating the 1H and 13C chemical shifts. For instance, the proton signal at ~5.60 ppm would correlate with the carbon signal around 50 ppm, confirming their assignment to the benzylic methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations would include:
From the benzylic -CH2- protons to the indole carbons C-2 and C-7a, as well as to the ipso-carbon of the phenyl ring, confirming the N-benzyl linkage.
From the methyl ester protons (-OCH3) to the carbonyl carbon (C=O) and to C-6 of the indole ring, confirming the position of the ester group.
From H-7 to C-5 and C-3a, and from H-5 to C-7 and C-3a, helping to delineate the substitution pattern on the benzene (B151609) portion of the indole.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A key NOESY correlation would be observed between the benzylic -CH2- protons and the H-7 proton of the indole ring, further confirming the structure and conformation.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The FT-IR spectrum of this compound would display several characteristic absorption bands.
A strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group is expected around 1700-1725 cm⁻¹. The spectrum would also feature aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the benzyl methylene and methyl groups just below 3000 cm⁻¹. Aromatic C=C stretching vibrations for both the indole and benzyl rings would appear in the 1450-1620 cm⁻¹ region. The C-O stretching of the ester will be visible in the 1200-1300 cm⁻¹ range. Notably, compared to its precursor methyl 1H-indole-6-carboxylate, the spectrum of the N-benzylated product will lack the characteristic N-H stretching band typically seen around 3400 cm⁻¹. nih.gov
Table 3: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Medium |
| Ester C=O Stretch | ~1710 | Strong |
| Aromatic C=C Stretch | 1450-1620 | Medium-Strong |
| C-O Stretch | 1200-1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing moderately polar organic molecules like this compound. The analysis would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C17H15NO2, the calculated monoisotopic mass is 265.11 g/mol , so the [M+H]⁺ ion would be observed at an m/z of approximately 266.12.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would reveal characteristic fragmentation patterns. A primary and highly characteristic fragmentation pathway for N-benzyl indoles is the cleavage of the benzylic C-N bond. This results in the formation of a stable benzyl cation, which rearranges to the tropylium (B1234903) ion, observed as a prominent fragment ion at m/z 91. The other part of the molecule would form a radical cation corresponding to the de-benzylated methyl indole-6-carboxylate. scielo.org.mx This fragmentation provides strong evidence for the presence of the N-benzyl substituent.
Table 4: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 266.12 | Protonated molecular ion |
| [M+Na]⁺ | 288.10 | Sodium adduct |
| [C7H7]⁺ | 91.05 | Tropylium ion (from benzyl group loss) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of chemical structures, such as this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a molecule's elemental composition. This precision is essential for distinguishing between compounds with the same nominal mass but different atomic compositions.
In the synthesis of indole derivatives, HRMS is routinely used to confirm the identity of the final products and intermediates. mdpi.commdpi.com For instance, in the analysis of a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, HRMS (ESI) was employed to confirm the calculated molecular formula by comparing it to the precise mass of the protonated molecule [M+H]⁺. mdpi.com Similarly, the structural assignment of a novel benzylsulfanyl-triazolyl-indole scaffold was supported by HRMS alongside NMR and X-ray diffraction analysis. mdpi.com
For this compound (C₁₇H₁₅NO₂), HRMS would be expected to detect an ion corresponding to its calculated exact mass. The technique involves ionizing the compound, often using electrospray ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ion in a high-resolution mass analyzer, such as an Orbitrap or time-of-flight (TOF) instrument. mdpi.comscielo.org.mx The experimentally determined mass is then compared to the theoretical mass calculated from the isotopic masses of its constituent atoms, providing strong evidence for the compound's elemental formula and confirming the success of a synthetic procedure. mdpi.comscielo.org.mx
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. For complex organic molecules like indole derivatives, single-crystal X-ray diffraction is invaluable for confirming stereochemistry, analyzing intermolecular interactions, and understanding structure-property relationships. tandfonline.comresearchgate.net
While a specific crystal structure for this compound is not publicly documented, extensive research on related indole carboxylates and N-benzyl indoles provides significant insight into the expected structural features. These studies reveal common crystallization patterns, space groups, and intermolecular interactions that characterize this class of compounds.
For example, the crystal structure of rac-(Z)-Methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate, which shares the same core scaffold, was analyzed in detail. nih.gov Similarly, studies on 5-methoxy-1H-indole-2-carboxylic acid and other derivatives have elucidated how substituents and crystal packing forces influence their solid-state structures. nih.gov Indole derivatives commonly crystallize in monoclinic or orthorhombic systems. nih.govnih.govacs.org The packing of these molecules in the crystal is often governed by a combination of hydrogen bonds, π-π stacking interactions, and weaker van der Waals forces. mdpi.commdpi.com
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 5-methoxy-1H-indole-2-carboxylic acid | Monoclinic | P2₁/c | Formation of cyclic dimers via O-H···O hydrogen bonds. | nih.gov |
| Indole | Orthorhombic | Pna2₁ | N-H···π interactions are the strongest contacts. Shows orientational disorder. | nih.govacs.org |
| 1H-Indole-2-methanol | Monoclinic | P2/c | Asymmetric unit contains two molecules with different hydroxyl group orientations. | nih.govacs.org |
| rac-(Z)-Methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate | Monoclinic | P2₁/c | Centrosymmetric crystal containing both R and S enantiomers. Molecules linked by O-H···O hydrogen bonds. | nih.gov |
| 4-Amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione | Monoclinic | P2₁ | Asymmetric unit contains four crystallographically independent molecules. | mdpi.com |
The conformation of a molecule, particularly the spatial relationship between its constituent parts, is defined by torsion or dihedral angles. In N-benzyl indole derivatives, a key conformational feature is the orientation of the benzyl group relative to the indole ring system. X-ray diffraction studies on related compounds provide precise measurements of this and other important dihedral angles.
| Compound Feature | Parameter | Observed Value(s) | Reference |
|---|---|---|---|
| rac-(Z)-Methyl 1-benzyl-3-[...]-1H-indole-6-carboxylate | Dihedral angle (benzyl ring vs. indole plane) | 76.07 (3)° | nih.gov |
| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde (Molecule 1) | Dihedral angle (benzene ring vs. indole plane) | 79.08 (6)° | mdpi.com |
| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde (Molecule 2) | Dihedral angle (benzene ring vs. indole plane) | 72.83 (5)° | mdpi.com |
| 3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine | Dihedral angle (indole ring vs. triazole ring) | 8.2° | mdpi.com |
Structural disorder is a phenomenon where atoms or entire molecules in a crystal occupy multiple positions, leading to an averaged structure as observed by X-ray diffraction. This is not uncommon in crystals of indole derivatives and can present challenges in structure refinement. nih.govacs.org Approximately half of all entries in the Inorganic Crystal Structure Database exhibit some form of disorder. nih.gov
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemical research, allowing for the detailed investigation of molecular properties from first principles. These methods are instrumental in understanding the behavior of molecules like methyl 1-benzyl-1H-indole-6-carboxylate at an electronic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for medium- to large-sized molecules like this compound. DFT calculations can be employed to optimize the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles with high precision. researchgate.net
A typical approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G** or 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.netresearchgate.net From a single DFT calculation, a variety of electronic properties can be derived to predict the molecule's reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylate group and potentially the nitrogen atom of the indole (B1671886) ring, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the electrostatic potential. It can identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).
Below is a hypothetical data table illustrating the kind of results a DFT study on this compound might produce.
| Calculated Property | Hypothetical Value | Interpretation |
|---|---|---|
| Dipole Moment (Debye) | 2.5 D | Indicates a moderate overall polarity of the molecule. |
| Mulliken Charge on Carbonyl Oxygen (O=C) | -0.55 e | Highlights a significant negative charge, making it a likely site for hydrogen bonding or interaction with electrophiles. |
| Mulliken Charge on Indole Nitrogen (N) | -0.48 e | Suggests this atom is a nucleophilic center. |
| Mulliken Charge on Carbonyl Carbon (C=O) | +0.60 e | Indicates a strong electrophilic character, susceptible to nucleophilic attack. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept within molecular orbital theory for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most capable of accepting electrons. researchgate.net
For this compound, FMO analysis would reveal the distribution of these key orbitals across the molecule.
HOMO: The HOMO is typically distributed over the electron-rich parts of a molecule. In this case, the HOMO would likely be concentrated on the indole ring system, which is known for its electron-donating capabilities. This suggests that electrophilic attacks would preferentially occur at the indole core.
LUMO: The LUMO is generally located on the electron-deficient regions. For this molecule, the LUMO would likely be centered on the methyl carboxylate group and potentially distributed across the fused benzene (B151609) ring of the indole nucleus. This indicates that these areas are the most probable sites for nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org A small energy gap implies that the molecule can be easily excited, suggesting higher reactivity. A large energy gap indicates high stability and lower reactivity. researchgate.net
The following interactive table presents hypothetical FMO data for this compound.
| Parameter | Hypothetical Energy (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.15 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |
| LUMO Energy | -1.20 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.95 eV | Indicates good kinetic stability and moderate reactivity. |
Molecular Modeling and Docking Studies for Mechanistic Hypothesis Generation
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. These methods are invaluable in medicinal chemistry for generating hypotheses about how a potential drug molecule, like this compound, might interact with a biological target. nih.govfrontiersin.org
The process begins with obtaining or building 3D structures of both the ligand (the indole derivative) and the target protein. The ligand's structure would be optimized using methods like DFT as described above. The protein structure is often obtained from experimental sources like the Protein Data Bank (PDB).
Docking algorithms then systematically explore various possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding affinity. derpharmachemica.com The results can reveal:
Binding Mode: The specific orientation and conformation of the ligand within the receptor's binding pocket.
Key Interactions: Identification of crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein. nih.gov For example, the carbonyl oxygen of the carboxylate group could act as a hydrogen bond acceptor, while the indole and benzyl (B1604629) rings could engage in hydrophobic or π-stacking interactions.
Binding Affinity: A calculated score that estimates the strength of the ligand-receptor interaction, which can be used to rank different potential drug candidates.
This information allows researchers to formulate a mechanistic hypothesis about how the compound might exert a biological effect, which can then be tested and validated through further experimental studies.
In Silico Prediction of Chemical Behavior and Interactions
For this compound, these predictive models could assess:
Physicochemical Properties: Prediction of properties like LogP (lipophilicity), water solubility, and polar surface area, which are critical determinants of a drug's ability to be absorbed and distributed in the body.
Pharmacokinetics: Models can predict how the compound might be absorbed through the gut wall, its potential to bind to plasma proteins, and its susceptibility to metabolism by enzymes like the cytochrome P450 family.
Toxicity Risks: Early prediction of potential toxicities, such as carcinogenicity or hERG channel blockage (which can lead to cardiac issues), is vital for prioritizing safer compounds for further development. nih.govresearchgate.net
These predictions are typically based on machine learning models trained on large datasets of known compounds and their experimentally determined properties. nih.gov While not a replacement for experimental testing, these in silico predictions are highly effective for filtering large numbers of compounds and focusing resources on those with the most promising profiles.
Synthesis and Characterization of Novel Methyl 1 Benzyl 1h Indole 6 Carboxylate Derivatives
Modifications on the Indole (B1671886) Ring System
Alterations at the C-2, C-3, and C-5 Positions
The reactivity of the indole nucleus, particularly its electron-rich nature, makes the C-3 position the preferred site for electrophilic substitution. nih.govbhu.ac.in When the C-3 position is occupied, electrophilic attack is directed to the C-2 position. bhu.ac.in If both C-2 and C-3 are substituted, subsequent reactions occur at the C-6 position. bhu.ac.in
Substituents such as methyl, phenyl, nitro, cyano, formyl, and chloro groups have been successfully introduced at the C-2, C-3, and C-5 positions of the indole ring. For instance, the synthesis of 5-nitroindole (B16589) derivatives has been achieved through various methods, including the Vilsmeier-Haack reaction. d-nb.infonih.gov The introduction of a cyano group at the C-3 position can be accomplished by transforming other functional groups like formyl and aminomethyl groups. nih.gov Similarly, 5-chloro-3-formyl indole-2-carboxylate (B1230498) has been utilized as a starting material for further derivatization. nih.gov
The synthesis of C-5 substituted 1-alkyl-1H-indole-3-carboxylic esters has been reported through a domino aza-Michael-SNAr-heteroaromatization route. researchgate.net This method involves the reaction of methyl 2-arylacrylate aza-Michael acceptors with primary amines. researchgate.net Additionally, a [3+2] cyclization strategy has been developed for the synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. researchgate.net
Influence of Substituent Electronic and Steric Properties on Synthesis and Reactivity
The electronic and steric properties of substituents on the indole ring significantly impact both the synthesis and reactivity of the resulting derivatives. The electron-rich character of the indole ring makes it highly susceptible to electrophilic substitution, with the C-3 position being the most reactive site. nih.gov
The presence of electron-donating or electron-withdrawing groups can modulate this reactivity. For example, the electronic properties of substituents on the indole ring have been observed to have a minimal impact on the efficiency of certain palladium-catalyzed three-component reactions. acs.org However, steric hindrance can play a more critical role. Substituents at the C-4 position of the indole ring have been found to be incompatible with some reactions, likely due to steric hindrance. acs.org Similarly, indole substrates with substituents at the C-5 position have shown decreased reactivity in C-H sulfonylation reactions, which is attributed to steric hindrance impeding C-H activation. acs.org
In the synthesis of 1,2-disubstituted-3-tosyl and 1,2-disubstituted-3-cyanoindoles, sterically hindered substituents at the C-2 position did not negatively affect the yields. nih.gov Conversely, bulky substituents on the nitrogen atom led to a decrease in the product yield. nih.gov
Variations of the N-Benzyl Moiety
Modification of the N-benzyl group provides another avenue for creating structural diversity in methyl 1-benzyl-1H-indole-6-carboxylate derivatives.
Introduction of Substituted Benzyl (B1604629) Groups
The synthesis of methyl 1-(substituted benzyl)-1H-indole-6-carboxylate derivatives has been explored to investigate the impact of different substituents on the benzyl ring. Examples include the preparation of compounds with 4-fluorobenzyl, 4-chlorobenzyl, and 4-methoxybenzyl groups. The synthesis of methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate, for instance, has been achieved by reacting methyl 1H-indole-3-carboxylate with 1-(bromomethyl)-4-chlorobenzene in the presence of sodium hydride and dimethylformamide (DMF). chemicalbook.com Similarly, the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate involved the nucleophilic substitution of the indazole N-H with 1-(bromomethyl)-4-fluorobenzene. nih.gov
The reaction of indole-5-carboxylic acid with various benzyl alcohols, including those with electron-donating methyl, ethyl, and methoxy (B1213986) groups, has been shown to proceed in moderate to good yields. mdpi.com The reaction with 4-fluorobenzyl alcohol also proved to be successful. mdpi.com
Exploration of Other N-Alkyl/Aryl Substituents
Beyond substituted benzyl groups, a range of other N-alkyl and N-aryl substituents have been introduced to the indole core. The N-alkylation of indoles can be achieved through various methods, including reactions with alkyl halides in the presence of a base. For example, methyl 1-methylindoline-6-carboxylate has been synthesized by reacting methyl indoline-6-carboxylate with iodomethane (B122720) and sodium hydride in DMF. chemicalbook.com
Nickel-catalyzed C-C coupling reactions have enabled the enantioselective synthesis of N-alkylindoles, including N-benzyl and N-allylic indoles. researchgate.net This method allows for the coupling of N-indolyl-substituted alkenes with a variety of aryl, alkenyl, and alkynyl bromides. researchgate.net Palladium-catalyzed reactions have also been employed for the N-alkylation of indoles with allyl acetates, demonstrating good to excellent enantioselectivities. mdpi.com
Transformations of the Ester Group to Other Functionalities
The ester group at the C-6 position of this compound is a versatile functional handle that can be converted into other functionalities, such as amides and hydrazides, to further expand the chemical diversity of the derivatives.
The conversion of a carboxylic acid to an amide is a common transformation. For instance, (E)-5-Chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxylic acid has been converted to its corresponding carboxamides. nih.gov This process involves the disappearance of the acidic OH signal and the appearance of an amidic NH signal in the 1H NMR spectrum, confirming the formation of the amide bond. nih.gov
The synthesis of N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid has also been reported. ptfarm.pl This involves the coupling of the indole carboxylic acid with N-benzyl substituted piperidines.
While direct transformation of the methyl ester to a hydrazide for this specific parent compound is not detailed in the provided context, the general conversion of esters to hydrazides is a well-established chemical transformation, typically achieved by reacting the ester with hydrazine (B178648) hydrate.
Construction of Hybrid Chemical Entities Incorporating the this compound Scaffold
The strategic design of hybrid molecules, which combine two or more distinct pharmacophoric units, has emerged as a powerful approach in medicinal chemistry to develop novel therapeutic agents with potentially enhanced efficacy or novel mechanisms of action. The this compound scaffold serves as a versatile platform for the construction of such hybrid chemical entities, leveraging its inherent structural features for further chemical modification and elaboration.
One notable example of this approach is the synthesis of a hybrid molecule that incorporates the this compound core with a quinuclidinone moiety. nih.gov This work led to the creation of a novel series of carboxymethyl N-benzyl indole quinuclidin-3-ones, which were investigated for their potential as anticancer agents. nih.gov
A key intermediate in this synthesis is (Z)-methyl 1-benzyl-3-[(3-oxoquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate. The subsequent reduction of this intermediate yields the target hybrid compound, rac-(Z)-Methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate. nih.gov The synthesis of this hybrid molecule is achieved through the reduction of the ketone group on the quinuclidinone ring to a hydroxyl group. nih.gov
The characterization of this hybrid compound has been extensively performed, including X-ray crystallography, to confirm its structure and stereochemistry. nih.gov The double bond that connects the indole and the aza-bicyclic quinuclidine (B89598) units possesses a Z geometry. nih.gov The synthesized compound is a racemic mixture, containing equal amounts of the S and R enantiomers in its centrosymmetric crystal structure. nih.gov
Detailed structural analysis revealed a dihedral angle of 76.07 (3)° between the benzene (B151609) ring of the benzyl group and the mean plane of the indole ring. nih.gov In the crystal lattice, the molecules are linked by O—H···Ocarbonyl hydrogen bonds, forming chains that propagate in the direction. nih.gov
The successful synthesis and detailed characterization of this indole-quinuclidine hybrid demonstrate the utility of the this compound scaffold as a foundational element for creating complex and potentially bioactive molecules. The functional groups on the parent scaffold provide reactive handles for the attachment of other chemical moieties, enabling the exploration of a wider chemical space for drug discovery.
Detailed Research Findings
The synthesis of rac-(Z)-Methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate was accomplished by the reduction of its precursor, (Z)-methyl 1-benzyl-3-[(3-oxoquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate, using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at room temperature. nih.gov The reaction mixture, after being stirred for two hours, was worked up by the addition of water and extraction with chloroform. The resulting product was a white solid, which was further purified by recrystallization from methanol to yield colorless needles suitable for X-ray analysis. nih.gov
The crystallographic data provides precise information about the molecular structure of this hybrid entity.
Interactive Data Table: Crystallographic Data for rac-(Z)-Methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate nih.gov
| Property | Value |
| Chemical Formula | C₂₅H₂₆N₂O₃ |
| Molecular Weight | 402.48 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.1619 (1) |
| b (Å) | 10.3119 (2) |
| c (Å) | 16.5959 (3) |
| α (°) | 75.6705 (7) |
| β (°) | 80.0939 (7) |
| γ (°) | 85.9410 (7) |
| Volume (ų) | 1006.04 (3) |
| Z | 2 |
| Temperature (K) | 90 |
| Radiation | Mo Kα |
| R-factor (%) | 3.9 |
Applications in Chemical Biology and Mechanistic Insights in Vitro Studies
Investigation of Molecular Target Interactions and Modulation
No specific data is available for methyl 1-benzyl-1H-indole-6-carboxylate.
No specific data is available for this compound.
Cellular Level Mechanistic Investigations (In Vitro)
No specific data is available for this compound.
No specific data is available for this compound.
No specific data is available for this compound.
Research on Microtubule Polymerization Inhibition
In vitro studies have demonstrated that certain indole (B1671886) derivatives act as potent inhibitors of microtubule polymerization. nih.govacs.org Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. nih.govnih.gov Agents that interfere with microtubule dynamics are a significant class of anticancer agents because they can disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govtdl.org
Many indole-based compounds exert their effects by binding to tubulin, the protein subunit of microtubules. nih.gov Specifically, they often target the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govccspublishing.org.cn By occupying this site, these compounds prevent the polymerization of α,β-tubulin heterodimers into microtubules, thereby inhibiting their formation and disrupting the dynamic equilibrium of the microtubule network. nih.govfrontiersin.org The activity of these indole derivatives is often compared to known colchicine binding site inhibitors like Combretastatin A-4 (CA-4). nih.gov For instance, studies on various indole analogues have confirmed their ability to significantly inhibit tubulin assembly, with some compounds showing potency in the low micromolar or even nanomolar range. nih.govccspublishing.org.cn This mechanism ultimately interferes with the mitotic process of tumor cells, triggering cell death. frontiersin.org
Structure-Activity Relationship (SAR) Studies for this compound Analogues
The biological activity of this compound and its analogues as tubulin polymerization inhibitors is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features required for potent inhibitory effects. These studies typically involve systematically modifying different parts of the molecule—namely the indole ring and the N-benzyl group—and assessing the impact of these changes on biological activity.
Influence of Indole Ring Substituents on Biological Activities
Modifications to the indole nucleus have a significant impact on the tubulin inhibitory and antiproliferative activities of this class of compounds. The position and nature of the substituents on the indole ring can drastically alter the molecule's potency.
Research has shown that substitutions at the C-6 position of the indole ring play an important role in inhibiting cell growth. nih.gov For example, in a series of indole-based tubulin inhibitors, the introduction of a methoxy (B1213986) group at the C-6 position was found to be a key determinant of activity. nih.gov The specific placement of heterocyclic rings at the 5-, 6-, or 7-positions of the indole nucleus has also been explored, with 6- and 7-heterocyclyl derivatives showing potent inhibition of both tubulin polymerization and cancer cell growth. nih.gov
The table below summarizes the effect of various substituents on the indole ring on the inhibition of tubulin polymerization, based on data from related indole analogues.
| Compound Series | Indole Ring Substituent | Position | Effect on Tubulin Polymerization Inhibition | Reference IC₅₀ (µM) |
|---|---|---|---|---|
| Indole-based TMP Analogs | Methoxy | C-6 | Important for potent activity | 0.37 |
| Sulfur-spaced TMP Derivatives | Heterocycle | C-6 / C-7 | Potent inhibition | 0.58 |
| Indole/1,2,4-Triazole Hybrids | N-phenyl triazole backbone | - | Enhanced anticancer efficacy | N/A |
| Arylthioindoles (ATIs) | Aromatic ring | C-2 | Potent inhibition | 3.3 |
Impact of N-Benzyl Group Modifications on Biological Response
The N-benzyl group is another critical component for the biological activity of these indole derivatives. Modifications to the phenyl ring of this group, such as the addition of various substituents, significantly influence the compound's ability to inhibit tubulin polymerization and cell proliferation.
A common feature among many potent tubulin inhibitors that bind the colchicine site is the presence of a 3,4,5-trimethoxyphenyl (TMP) moiety. nih.govccspublishing.org.cn This group is considered an essential active element that anchors the molecule within the colchicine binding site. ccspublishing.org.cn SAR studies consistently show that analogues containing the TMP group on the N-benzyl ring exhibit the strongest activity. ccspublishing.org.cnfrontiersin.org
Furthermore, the substitution pattern on the phenyl ring of the N-benzyl group can fine-tune the compound's potency. Studies on N-benzyl arylamide derivatives revealed that introducing small, electron-donating groups at the para-position of the phenyl ring, such as methyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) groups, enhanced antiproliferative activity. ccspublishing.org.cn Conversely, placing these same groups at the meta-position tended to decrease activity. ccspublishing.org.cn Electron-withdrawing groups (e.g., -F, -Cl, -Br, -CF₃) at the para-position generally weakened the biological activity compared to the unsubstituted analogue. ccspublishing.org.cn
The following table illustrates the impact of substitutions on the N-benzyl ring on antiproliferative activity against the MGC-803 human gastric cancer cell line.
| Compound ID | N-Benzyl Ring Substituent | Position | Effect on Antiproliferative Activity | IC₅₀ (µM) for MGC-803 Cells |
|---|---|---|---|---|
| 13a | -H (Unsubstituted) | - | Baseline activity | 0.027 |
| 13b | -CH₃ | para | Enhanced potency | <0.027 (exact value not specified) |
| 13c | -OCH₃ | para | Enhanced potency | <0.027 (exact value not specified) |
| 13n | -NH₂ | para | Strongest potency | 0.009 |
| 13e | -CH₃ | meta | Decreased activity | >0.027 (exact value not specified) |
| 13f | -OCH₃ | meta | Decreased activity | >0.027 (exact value not specified) |
| - | -F, -Cl, -Br, -CF₃ | para | Weakened activity | >0.027 (exact value not specified) |
Future Research Directions and Emerging Synthetic Prospects
Exploration of Green Chemistry Approaches for Synthesis
The synthesis of indole (B1671886) derivatives has traditionally relied on methods that often involve harsh conditions and hazardous materials. Modern chemistry is increasingly shifting towards more environmentally benign processes. Future syntheses of methyl 1-benzyl-1H-indole-6-carboxylate are poised to incorporate green chemistry principles to enhance sustainability.
One promising avenue is the use of water as a reaction solvent. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.netgoogle.com The Fischer indole synthesis, a classic method for creating the indole ring, has been successfully adapted to purely aqueous conditions for preparing complex indoles, often resulting in high yields and purities with simple product filtration. rsc.org Another approach involves using bissulfonic acid type acidic ionic liquids as catalysts in water, which allows for mild reaction conditions, easy product separation, and the potential for catalyst reuse. google.com
Microwave-assisted organic synthesis (MAOS) offers another significant green alternative. nih.gov This technique can dramatically reduce reaction times, improve yields, and allow for solvent-free conditions. sciforum.netorganic-chemistry.org For instance, the synthesis of various indole-carboxylate derivatives has been optimized by exposing reactants to microwave irradiation, leading to excellent yields and high regioselectivity. mdpi.comtandfonline.com The Madelung indole synthesis, which typically requires very high temperatures, has been successfully performed under solvent-free microwave conditions, demonstrating the potential of this technology for previously challenging transformations. sciforum.net
Furthermore, the choice of catalysts is critical. Molecular iodine has emerged as an inexpensive, non-toxic, and environmentally friendly catalyst for reactions such as the C-3 benzylation of indoles with benzylic alcohols, offering a metal-free alternative to traditional methods. acs.org
| Green Synthesis Approach | Key Advantages | Representative Application |
| Aqueous Media | Non-toxic, non-flammable, abundant, simple product isolation. researchgate.netrsc.org | Fischer indole synthesis performed in mildly acidic, purely aqueous conditions. rsc.org |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free reactions. nih.govorganic-chemistry.org | Palladium-catalyzed cyclization of N-aryl enamines to form indole-3-carboxylates. mdpi.com |
| Green Catalysts | Reduced environmental impact, reusability, metal-free options. google.com | Molecular iodine-catalyzed benzylation of indoles. acs.org |
| Ionic Liquids | Low vapor pressure, thermal stability, potential for reuse. google.com | Catalysis of indole synthesis from aldehydes/ketones and aromatic hydrazines in water. google.com |
Application of Advanced Spectroscopic Techniques for Unambiguous Structural Confirmation
The precise structural elucidation of novel indole derivatives is paramount. While standard techniques like 1D ¹H and ¹³C NMR and FT-IR are foundational, advanced spectroscopic methods provide definitive confirmation and deeper structural insights for compounds like this compound.
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula with high accuracy. nih.govnih.gov Techniques such as electrospray ionization (ESI) provide exact mass measurements that are critical for verifying the successful synthesis of the target compound. mdpi.comnih.gov
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning complex proton and carbon signals, especially in highly substituted indole rings. ipb.pt Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached or long-range coupled carbons, respectively. These methods are crucial for distinguishing between isomers and confirming the precise substitution pattern. mdpi.com
For crystalline derivatives, single-crystal X-ray diffraction provides the ultimate structural proof. mdpi.comnih.gov This technique determines the exact three-dimensional arrangement of atoms in the molecule, confirming connectivity, stereochemistry, and intermolecular interactions in the solid state. For example, the crystal structure of a complex derivative, rac-(Z)-methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate, has been determined, providing precise bond lengths, angles, and the dihedral angle between the benzyl (B1604629) group's benzene (B151609) ring and the indole ring plane. nih.gov Such analyses offer an unequivocal confirmation of the molecular architecture.
| Spectroscopic Technique | Information Provided | Relevance to Structure Confirmation |
| ¹H NMR | Chemical environment of protons, spin-spin coupling. | Confirms presence of benzyl group (CH₂ ~5.0-5.3 ppm), aromatic protons. mdpi.comorgsyn.org |
| ¹³C NMR | Number and type of carbon atoms (C, CH, CH₂, CH₃). | Confirms indole core, ester carbonyl (~165 ppm), and benzyl carbons. mdpi.commdpi.commdpi.com |
| HRMS | High-precision mass-to-charge ratio. | Provides unequivocal confirmation of the elemental composition. nih.govnih.gov |
| 2D NMR (COSY, HSQC) | Correlation of coupled nuclei (¹H-¹H, ¹H-¹³C). | Unambiguously assigns all proton and carbon signals, confirming substituent positions. ipb.ptmdpi.com |
| X-ray Crystallography | Three-dimensional atomic coordinates in a crystal lattice. | Provides definitive proof of molecular structure, including bond angles and planarity. nih.govnih.gov |
Computational Design and Discovery of Next-Generation Analogues
Computational chemistry has become an indispensable tool in modern drug discovery for designing and predicting the activity of new molecules. For this compound, in silico methods can guide the synthesis of next-generation analogues with potentially enhanced biological activities.
Molecular docking is a primary technique used to predict the binding orientation and affinity of a ligand to a specific protein target. tandfonline.comekb.eg Studies on related indole-6-carboxylate derivatives have used docking to investigate binding patterns within the active sites of enzymes like EGFR and VEGFR-2 tyrosine kinases. nih.govnih.govresearchgate.net By modeling the interactions of this compound and its virtual analogues with various biological targets, researchers can prioritize compounds that are most likely to be active, thereby streamlining the synthetic effort.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net By calculating various molecular descriptors (e.g., electronic, hydrophobic, steric), a predictive model can be built. This model can then be used to estimate the activity of unsynthesized analogues of this compound, identifying key structural features that are crucial for a desired biological effect. researchgate.net
Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the molecule, such as the distribution of molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential map. ijcce.ac.ir This information helps in predicting the molecule's reactivity and its potential non-covalent interactions with a biological target, further aiding in the rational design of more potent analogues.
Expanding the Scope of Chemical Biology Applications through Novel Mechanistic Insights (In Vitro)
The indole-6-carboxylate scaffold is a versatile starting point for developing probes and therapeutic leads for chemical biology research. In vitro assays are the first step in uncovering the biological potential and mechanism of action of this compound and its future analogues.
Numerous studies have demonstrated the potential of indole derivatives as inhibitors of key cellular enzymes. For example, derivatives of indole-6-carboxylic acid have been synthesized and evaluated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial targets in cancer therapy. nih.govnih.govtandfonline.comnih.gov Other indole-based compounds have shown inhibitory activity against fructose-1,6-bisphosphatase (FBPase), a target for diabetes. acs.org In vitro enzyme inhibition assays can quantitatively determine the potency (e.g., IC₅₀ value) of this compound against a panel of such enzymes.
Cell-based assays are critical for understanding the compound's effect in a biological context. The anti-proliferative properties of related indole derivatives have been tested against various cancer cell lines, including those for breast, colon, and lung cancer. nih.govmdpi.com These in vitro experiments can reveal cytotoxic effects and provide initial insights into potential anticancer activity.
Future research could focus on elucidating novel mechanisms of action. This might involve identifying new protein targets through techniques like chemical proteomics or exploring effects on cellular pathways beyond proliferation, such as apoptosis, cell cycle regulation, or signal transduction. researchgate.netnih.gov For instance, studies on N-benzyl indole-based thiosemicarbazones have revealed their potential as tyrosinase inhibitors, highlighting the diverse enzymatic targets that indole scaffolds can address. rsc.org By employing these in vitro approaches, the specific biological functions of this compound can be uncovered, paving the way for its development as a valuable tool in chemical biology.
Q & A
Q. What are the optimal synthetic routes for methyl 1-benzyl-1H-indole-6-carboxylate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves alkylation of the indole nitrogen using benzyl halides under reflux conditions (e.g., THF or DMF) followed by esterification at the 6-position. Key steps include:
- Alkylation : Sodium hexamethyldisilazane (NaHMDS) as a base in tetrahydrofuran (THF) at reflux (44% yield reported for analogous indazole derivatives) .
- Purification : Recrystallization or column chromatography to isolate the product in high purity (>97%) .
- Optimization : Adjusting stoichiometry, temperature, and reaction time (e.g., prolonged reflux for complete conversion) .
Q. What analytical techniques are recommended for characterizing this compound?
Q. How can researchers troubleshoot low yields during the alkylation step?
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .
- Byproduct Analysis : TLC or GC-MS to identify competing side reactions (e.g., over-alkylation) .
Advanced Research Questions
Q. How does the substitution pattern on the indole ring influence reactivity and biological activity?
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) at the 4-position increase electrophilicity, enabling nucleophilic substitutions .
- Steric Hindrance : Bulky substituents (e.g., phenylsulfonyl) at the 1-position reduce enzymatic degradation, enhancing pharmacokinetics .
- Biological Activity : Para-substituted benzyl groups improve binding affinity to serotonin receptors, as shown in comparative crystallography studies .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Standardized Assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature .
- Dose-Response Curves : Establish EC/IC values across multiple concentrations to account for threshold effects .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., cAMP modulation) .
Q. How can computational modeling predict interactions with biological targets?
- Docking Studies : Use Schrödinger Suite or AutoDock to simulate binding to enzymes (e.g., cytochrome P450) .
- Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations in explicit solvent .
- Validation : Pair with mutagenesis (e.g., alanine scanning) to identify critical binding residues .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis with BINOL-derived ligands .
- Racemization Mitigation : Avoid high temperatures during esterification; monitor enantiomeric excess (ee) via chiral GC .
- Industrial Adaptations : Continuous flow reactors to enhance mixing and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
